N,N',N''-Tricyclohexyl-1-methoxysilanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’'-Tricyclohexyl-1-methoxysilanetriamine is a compound known for its unique chemical structure and properties. It is often used in various scientific and industrial applications due to its ability to act as a nucleating agent, which can significantly influence the crystallization behavior of polymers.
Vorbereitungsmethoden
The synthesis of N,N’,N’'-Tricyclohexyl-1-methoxysilanetriamine typically involves the reaction of cyclohexylamine with a silane compound under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
N,N’,N’'-Tricyclohexyl-1-methoxysilanetriamine undergoes various chemical reactions, including substitution and condensation reactions. Common reagents used in these reactions include silane compounds and amines. The major products formed from these reactions are typically silane derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
N,N’,N’'-Tricyclohexyl-1-methoxysilanetriamine is widely used in scientific research, particularly in the fields of chemistry and materials science. It serves as a nucleating agent in the crystallization of polymers, enhancing their mechanical properties and thermal stability. Additionally, it is used in the synthesis of advanced materials with specific structural and functional properties .
Wirkmechanismus
The mechanism by which N,N’,N’'-Tricyclohexyl-1-methoxysilanetriamine exerts its effects involves its ability to self-assemble into fibrous structures. These structures act as nucleation sites, promoting the crystallization of polymers. The molecular targets and pathways involved in this process include the interaction of the compound with polymer chains, leading to the formation of a stable crystalline network .
Vergleich Mit ähnlichen Verbindungen
N,N’,N’‘-Tricyclohexyl-1-methoxysilanetriamine can be compared with other nucleating agents such as N,N’,N’‘-tricyclohexyl-1,3,5-benzenetricarboxylamide. While both compounds serve as nucleating agents, N,N’,N’‘-Tricyclohexyl-1-methoxysilanetriamine is unique in its ability to form fibrous structures that enhance the crystallization process. Similar compounds include N,N’,N’'-tricyclohexyl-1,3,5-benzenetricarboxylamide and other silane-based nucleating agents .
Eigenschaften
CAS-Nummer |
923560-87-6 |
---|---|
Molekularformel |
C19H39N3OSi |
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
N-[bis(cyclohexylamino)-methoxysilyl]cyclohexanamine |
InChI |
InChI=1S/C19H39N3OSi/c1-23-24(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h17-22H,2-16H2,1H3 |
InChI-Schlüssel |
QSPDKMBDPSRMNU-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](NC1CCCCC1)(NC2CCCCC2)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.